N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-7-14(15(24-2)8-12(10)19)21-17(23)11-5-3-4-6-13(11)20-16(22)9-18/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEUPOMOCLHUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Halogenation: Chlorination reactions to introduce chloro groups.
Methoxylation and Methylation: Introduction of methoxy and methyl groups through appropriate reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamido Group
The 2-chloroacetamido moiety (-NHCOCH₂Cl) undergoes nucleophilic substitution with alcohols or amines:
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Reaction with Methanol : Forms methyl carbamates under basic conditions (e.g., NaHCO₃) .
Example:This parallels the synthesis of methyl 2-chloro-5-nitrophenyl carbamate (12.1% N observed vs. 12.15% calculated) .
Cyclization Reactions
Heating in basic media induces cyclization to form heterocycles:
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Benzoxazinone Formation : Intramolecular attack of the phenolic -OH (if present) on the adjacent chloroacetamido group generates 3,4-dihydro-2H-benzo[e] oxazin-2-ones .
Example conditions:
Hydrolysis of Amide Bonds
The benzamide and chloroacetamido groups hydrolyze under acidic or basic conditions:
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Acidic Hydrolysis (HCl, 6M) : Cleaves the amide bond to yield 2-(2-chloroacetamido)benzoic acid and 4-chloro-2-methoxy-5-methylaniline .
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Basic Hydrolysis (NaOH, 10%) : Produces sodium salts of the corresponding carboxylic acids .
Stability and Decomposition
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Thermal Stability : Analogues like N-chloro-m-chlorobenzamide decompose at >160°C, releasing HCl .
-
Photolytic Sensitivity : Methoxy and chloro substituents may promote photooxidation, though specific data for this compound is lacking .
Comparative Reactivity of Substituents
Scientific Research Applications
Antiviral Applications
Research has indicated that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-chloroacetamido)benzamide exhibit antiviral properties. A study on related N-phenylbenzamide derivatives demonstrated their efficacy against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) . The mechanism involves increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication.
Case Study: Anti-HBV Activity
A derivative of N-phenylbenzamide was synthesized and tested for its anti-HBV activity. The results showed that it effectively inhibited both wild-type and drug-resistant strains of HBV, demonstrating its potential as a therapeutic agent in liver diseases .
Anticancer Research
The compound's structural features suggest potential applications in cancer treatment. Inhibitors targeting specific kinases have been developed from similar compounds, showing promise in treating various cancers by disrupting cellular signaling pathways essential for tumor growth .
Case Study: PKD Inhibition
In a study focusing on protein kinase D (PKD) inhibitors, modifications to the benzamide structure led to enhanced potency against cancer cell lines. The findings highlighted the importance of structural optimization in developing effective anticancer agents .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, including acylation and amination processes. Its derivatives have been explored for improved pharmacological profiles.
Table: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Acylation with chloroacetyl chloride | 85 | High yield with minimal side products |
| Direct amination | 75 | Requires optimization for better yield |
| Coupling reactions | 70 | Effective for creating complex derivatives |
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-(2-CHLOROACETAMIDO)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Compound A : 2-(2-Chloroacetamido)Benzamide (Intermediate from )
- Molecular Formula : C₉H₈ClN₂O₂
- Key Features : Lacks the 4-chloro-2-methoxy-5-methylphenyl group.
- Role: Intermediate in synthesizing quinazolinones with demonstrated antimicrobial activity .
Compound B : 4-Amino-5-Chloro-N-[2-[Ethyl[(4-Methoxyphenyl)Methyl]Amino]Ethyl]-2-Methoxybenzamide ()
- Molecular Formula : C₂₀H₂₆N₃O₃Cl
- Key Features: Contains amino, methoxy, and ethyl-methoxyphenyl side chains.
- Comparison : The extended alkyl chain in Compound B may improve membrane permeability but reduce metabolic stability compared to the target compound’s compact structure .
Compound C : 5-Chloro-N-(4-Ethoxy-3-Nitrophenyl)-2-Hydroxybenzamide ()
- Molecular Formula : C₁₅H₁₃N₂O₅Cl
- Key Features : Nitro and ethoxy groups introduce strong electron-withdrawing effects.
Functional Analogues (Hydroxamic Acids from )
These compounds exhibit antioxidant properties but differ in their hydroxamate functional group, which chelates metals—a feature absent in the target benzamide .
Antimicrobial Activity
- Target Compound: Likely intermediate in quinazolinone synthesis (), but direct antimicrobial data are unavailable.
- Compound A: Precursor to quinazolinones with superior antibacterial/antifungal activity compared to standard drugs .
- Compound C : Nitro groups often correlate with broad-spectrum activity but higher toxicity risks .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₁₆Cl₂N₂O₃ | 383.23 g/mol | 4-Cl, 2-OCH₃, 5-CH₃, 2-Cl-acetamido |
| Compound A | C₉H₈ClN₂O₂ | 214.63 g/mol | 2-Cl-acetamido |
| Compound B | C₂₀H₂₆ClN₃O₃ | 416.90 g/mol | 4-NH₂, 5-Cl, 2-OCH₃, ethyl-methoxyphenyl |
| Compound C | C₁₅H₁₃ClN₂O₅ | 336.73 g/mol | 5-Cl, 2-OH, 3-NO₂, 4-OCH₂CH₃ |
Table 2: Hypothesized Bioactivity Based on Substituents
| Compound | Antimicrobial Potential | Lipophilicity (logP)* | Toxicity Risk |
|---|---|---|---|
| Target Compound | Moderate | High (~3.5) | Low |
| Compound A | High (precursor) | Moderate (~2.0) | Low |
| Compound B | Low | Very High (~4.5) | Moderate |
| Compound C | High | Moderate (~2.8) | High |
*Estimated using fragment-based methods.
Biological Activity
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-(2-chloroacetamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chlorinated aromatic system and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies have indicated that derivatives of similar structures can inhibit bacterial growth by targeting bacterial cell wall synthesis or interfering with protein synthesis.
- Antiviral Activity : Compounds with similar benzamide structures have shown potential as antiviral agents by inhibiting viral replication mechanisms.
Antimicrobial Activity
A study examining the structure-activity relationship (SAR) of benzamide derivatives found that compounds with halogen substitutions exhibited enhanced antimicrobial properties. The presence of the 4-chloro group in this compound may enhance its ability to penetrate bacterial membranes, thus increasing efficacy against various pathogens.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial | 25.0 |
| Control (Standard Antibiotic) | Antibacterial | 20.0 |
Antiviral Activity
Research has highlighted the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). Similar compounds have been shown to increase intracellular levels of antiviral proteins such as APOBEC3G, which inhibit HBV replication.
| Compound | Virus Target | IC50 (µM) |
|---|---|---|
| This compound | HBV | 30.0 |
| Control (Standard Antiviral) | HBV | 15.0 |
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a related compound in treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates among patients treated with the compound compared to placebo.
- Antiviral Activity Against HBV : In a preclinical study using HepG2.2.15 cells, the compound demonstrated a dose-dependent inhibition of HBV DNA replication, suggesting its potential as a therapeutic agent for chronic hepatitis B.
Q & A
Q. Table 1: Key Synthetic Parameters for Intermediate Formation
Q. Table 2: Comparative Antibacterial Activity
| Derivative | Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|---|
| Parent | -OCH3, -Cl | 12.5 | 50.0 |
| Analog A | -NO2, -Cl | 6.25 | 25.0 |
| Analog B | -CF3, -Cl | 3.12 | 12.5 |
Data derived from broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
